(E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chloro-3-nitroaniline and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Reduction: 3-(4-amino-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and other chalcone derivatives.
Biology
The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to inhibit the growth of various bacterial and fungal strains and its potential to modulate inflammatory pathways.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its derivatives are explored for their ability to target specific molecular pathways involved in disease progression.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloroanilino)-1-(4-methylphenyl)prop-2-en-1-one
- (E)-3-(4-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one
- (E)-3-(4-chloro-3-nitroanilino)-1-phenylprop-2-en-1-one
Uniqueness
(E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one is unique due to the presence of both chloro and nitro groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-13-6-7-14(17)15(10-13)19(21)22/h2-10,18H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQRYUPVVRUWQA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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